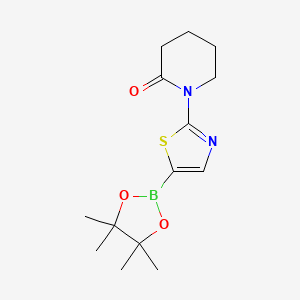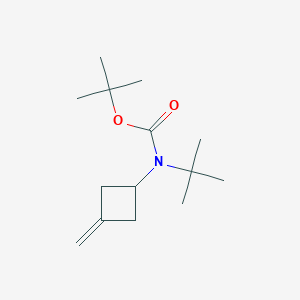
6-Ethoxypyrimidine-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxypyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 The presence of an ethoxy group at position 6 and a thione group at position 4 makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyrimidine-4(1H)-thione typically involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
6-Ethoxypyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
6-Ethoxypyrimidine-4(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用機序
The mechanism of action of 6-Ethoxypyrimidine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Methoxypyrimidine-4(1H)-thione: Similar structure but with a methoxy group instead of an ethoxy group.
4(1H)-Thioxopyrimidine: Lacks the ethoxy group at position 6.
6-Chloropyrimidine-4(1H)-thione: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
6-Ethoxypyrimidine-4(1H)-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical reactivity and biological activity. The ethoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, while the thione group is crucial for its interaction with biological targets.
特性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
6-ethoxy-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H8N2OS/c1-2-9-5-3-6(10)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,10) |
InChIキー |
AXTONTPHJRCGAW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=S)N=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)

![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)



![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)




![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
